molecular formula C8H10N2O B13248401 3-Cyclopropyl-6-methyl-1,2-dihydropyrazin-2-one

3-Cyclopropyl-6-methyl-1,2-dihydropyrazin-2-one

Cat. No.: B13248401
M. Wt: 150.18 g/mol
InChI Key: OXSMREJCDUMIHU-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-methyl-1,2-dihydropyrazin-2-one is a heterocyclic compound that features a pyrazinone core with cyclopropyl and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-methyl-1,2-dihydropyrazin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of dipeptidyl chloromethyl ketones or methyl ketones with suitable amino acids . The reaction conditions often include catalytic hydrogenation over a palladium catalyst to remove protective groups and facilitate cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-methyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

3-Cyclopropyl-6-methyl-1,2-dihydropyrazin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to bind to opioid receptors, influencing pain perception pathways . The exact pathways and molecular targets can vary depending on the specific derivative and its modifications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-6-methyl-1,2-dihydropyrazin-2-one is unique due to its specific combination of substituents, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

3-cyclopropyl-6-methyl-1H-pyrazin-2-one

InChI

InChI=1S/C8H10N2O/c1-5-4-9-7(6-2-3-6)8(11)10-5/h4,6H,2-3H2,1H3,(H,10,11)

InChI Key

OXSMREJCDUMIHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=O)N1)C2CC2

Origin of Product

United States

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